Authored for Drug Development Professionals by a Senior Application Scientist
Authored for Drug Development Professionals by a Senior Application Scientist
An In-depth Technical Guide to (4-Cyclopropylphenyl)methanol (CAS: 454678-87-6)
This document provides a comprehensive technical overview of (4-Cyclopropylphenyl)methanol, a key building block in modern medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a reactive benzylic alcohol moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
(4-Cyclopropylphenyl)methanol, also known as 4-Cyclopropylbenzyl alcohol, is a solid or semi-solid organic compound at room temperature. The presence of the cyclopropyl ring, a motif frequently employed in pharmaceutical design, is of particular note. This three-membered ring introduces conformational rigidity and can modulate metabolic stability and binding affinity in target molecules, making this alcohol a desirable starting material.[1]
Below is a summary of its key physical and chemical properties, compiled from authoritative sources.
Table 1: Physicochemical and Identification Data for (4-Cyclopropylphenyl)methanol
| Property | Value | Source(s) |
| CAS Number | 454678-87-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| IUPAC Name | (4-cyclopropylphenyl)methanol | [3] |
| Synonyms | 4-Cyclopropylbenzyl Alcohol | [2][4] |
| Physical Form | Solid or semi-solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | C1CC1C2=CC=C(C=C2)CO | [3] |
| InChIKey | OUUVDKAYACQKRO-UHFFFAOYSA-N | [3] |
Structural Representation:
The fundamental structure of the molecule is depicted below.
Caption: 2D Structure of (4-Cyclopropylphenyl)methanol.
Synthesis Protocol: A Validated Approach
The most direct and common laboratory synthesis of (4-Cyclopropylphenyl)methanol involves the selective reduction of its corresponding aldehyde, 4-Cyclopropylbenzaldehyde. This transformation is a cornerstone of organic synthesis.
Causality Behind Experimental Choices:
-
Precursor: 4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is a commercially available and stable starting material.[6]
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective for aldehydes and ketones. It is also significantly safer to handle in a standard laboratory setting, as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[7]
-
Solvent: Methanol is an excellent solvent for both the starting aldehyde and the NaBH₄, facilitating a homogenous reaction mixture and efficient reduction.[8]
Logical Workflow for Synthesis and Verification:
Caption: Self-validating workflow for synthesis and characterization.
Step-by-Step Laboratory Protocol:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropylbenzaldehyde (5.0 g, 34.2 mmol). Dissolve the aldehyde in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0°C. This is critical to moderate the initial exothermic reaction upon addition of the hydride.
-
Reduction: Slowly add sodium borohydride (1.94 g, 51.3 mmol, 1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and temperature spikes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted NaBH₄.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired alcohol.
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Cyclopropylphenyl)methanol as a solid or oil.
-
Purification (Optional): If required, the product can be further purified by flash column chromatography on silica gel.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods provide a definitive fingerprint of the molecule.
Table 2: Expected Spectroscopic Data for (4-Cyclopropylphenyl)methanol
| Technique | Expected Observations |
| ¹H NMR | δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂OH group. δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the cyclopropyl group. δ ~4.6 ppm (s, 2H): Methylene protons of the CH₂OH group. δ ~2.5 ppm (s, 1H): Hydroxyl proton (broad, D₂O exchangeable). δ ~1.9 ppm (m, 1H): Methine proton of the cyclopropyl group. δ ~0.9 ppm & ~0.6 ppm (m, 4H): Methylene protons of the cyclopropyl group. |
| ¹³C NMR | δ ~140-145 ppm: Quaternary aromatic carbons. δ ~126-129 ppm: Aromatic CH carbons. δ ~65 ppm: Benzylic CH₂OH carbon. δ ~15 ppm: Cyclopropyl CH carbon. δ ~10 ppm: Cyclopropyl CH₂ carbons. |
| FTIR (cm⁻¹) | ~3300 (broad): O-H stretching vibration, characteristic of the alcohol functional group and indicative of hydrogen bonding.[9][10] ~3000-3100: Aromatic and cyclopropyl C-H stretching. ~2850-2950: Aliphatic C-H stretching from the CH₂ group. ~1010-1050: C-O stretching vibration.[9] |
| Mass Spec (EI) | M⁺ at m/z = 148.20: Molecular ion peak.[11] Common Fragments: m/z = 131 (loss of -OH), m/z = 119 (loss of -CH₂OH), m/z = 91 (tropylium ion). |
Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent used. Common solvents for this analysis include CDCl₃ and DMSO-d₆.[12][13]
Applications in Research and Drug Development
(4-Cyclopropylphenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in providing a pre-formed cyclopropyl-aryl scaffold.
-
Scaffold for Medicinal Chemistry: The molecule serves as a starting point for introducing the 4-cyclopropylbenzyl moiety into larger, more complex molecules. The hydroxyl group is a versatile handle for various chemical transformations, including oxidation to the aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or etherification.[1][14]
-
Modulation of Pharmacokinetic Properties: The cyclopropyl group is often used by medicinal chemists as a "metabolic blocker" or to improve a compound's lipophilicity and cell permeability, which are critical parameters in drug design.[1] The availability of (4-Cyclopropylphenyl)methanol as a building block streamlines the synthesis of compounds where these properties are desired.[15]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
GHS Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (4-Cyclopropylphenyl)methanol presents the following hazards:[3]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the exclamation mark (GHS07).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile gloves.[16]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]
-
Spills: In case of a spill, sweep up the solid material carefully and place it into a suitable, labeled container for disposal. Avoid generating dust.[16]
-
Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[5]
Conclusion
(4-Cyclopropylphenyl)methanol (CAS 454678-87-6) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and fine chemical industries. Its utility is derived from the strategic combination of a reactive alcohol functional group and a desirable cyclopropyl-aryl scaffold. The straightforward synthesis via reduction of the corresponding aldehyde, coupled with clear analytical validation methods, makes it a reliable intermediate for drug discovery pipelines. Proper adherence to safety and handling protocols ensures its effective and safe utilization in the laboratory.
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